molecular formula C12H14N4O B1491241 3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine CAS No. 2098056-00-7

3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

Cat. No.: B1491241
CAS No.: 2098056-00-7
M. Wt: 230.27 g/mol
InChI Key: ONAULLUKXBCISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the binding of the compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. For instance, this compound has been observed to inhibit certain kinases, thereby modulating signal transduction pathways that are essential for cell growth and differentiation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Additionally, it has been shown to affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their functions. For example, it has been shown to inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of downstream targets . This inhibition can result in altered gene expression and changes in cellular behavior. Additionally, this compound can interact with transcription factors, influencing the transcription of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to maintain its stability under controlled conditions, with minimal degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular signaling pathways . These findings suggest that the compound can be used effectively in long-term biochemical experiments.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to affect the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as ATP, NADH, and pyruvate . These interactions can influence cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound has been observed to be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . This localization is crucial for its biochemical activity, as it allows the compound to interact with its target enzymes and proteins effectively .

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound has been found to localize primarily in the cytoplasm and nucleus, where it can interact with cytoplasmic enzymes and nuclear transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The presence of this compound in these subcellular regions is critical for its role in regulating cellular processes and gene expression .

Properties

IUPAC Name

3-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-4-2-5-15-6-7-16-12(15)9-10(14-16)11-3-1-8-17-11/h1,3,6-9H,2,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAULLUKXBCISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C=CN(C3=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 2
3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 4
3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 5
3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 6
3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.